molecular formula C7H3BrClN B12954090 2-Bromo-6-chloro-3-ethynylpyridine

2-Bromo-6-chloro-3-ethynylpyridine

Cat. No.: B12954090
M. Wt: 216.46 g/mol
InChI Key: SFUBOHNZHAJOGU-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-ethynylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a chlorine atom at position 6, and an ethynyl group (-C≡CH) at position 2. The ethynyl group is a critical functional moiety, enabling participation in cross-coupling reactions (e.g., Sonogashira coupling), which are pivotal in pharmaceutical and materials science applications.

Molecular Formula: C₇H₃BrClN
Key Features:

  • Bromine and chlorine substituents at positions 2 and 6, respectively, provide steric and electronic modulation.
  • Ethynyl group at position 3 introduces sp-hybridized carbon, facilitating alkyne-specific reactivity.

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

2-bromo-6-chloro-3-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H

InChI Key

SFUBOHNZHAJOGU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-ethynylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-ethynylpyridine. The process typically includes the following steps:

    Bromination: 3-ethynylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Industrial Production Methods

Industrial production of 2-Bromo-6-chloro-3-ethynylpyridine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-ethynylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) are typical.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-amino-6-chloro-3-ethynylpyridine or 2-bromo-6-thio-3-ethynylpyridine can be formed.

    Coupling Products: Products like 2-bromo-6-chloro-3-phenylethynylpyridine can be obtained through coupling reactions.

Scientific Research Applications

2-Bromo-6-chloro-3-ethynylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It may be involved in the synthesis of potential drug candidates with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in π-π interactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-6-chloro-3-ethynylpyridine with structurally related pyridine derivatives, emphasizing substituent effects on reactivity, solubility, and applications.

Compound Name CAS Number Substituents Key Properties/Applications Reference
2-Bromo-6-chloro-3-ethynylpyridine - Br (C2), Cl (C6), -C≡CH (C3) Alkyne coupling, pharmaceutical intermediates -
2-Bromo-6-chloro-3-methoxypyridine 1256819-37-0 Br (C2), Cl (C6), -OCH₃ (C3) Electron-donating methoxy group enhances nucleophilic substitution
3-Bromo-6-chloro-2-methoxypyridine 1211526-62-3 Br (C3), Cl (C6), -OCH₃ (C2) Methoxy at C2 directs electrophilic attack to C6; used in agrochemicals
2-Bromo-6-chloro-3-nitropyridine 39856-58-1 Br (C2), Cl (C6), -NO₂ (C3) Nitro group increases electrophilicity; precursor for amine synthesis
6-Bromo-2-chloro-3-iodopyridine 1138444-17-3 Br (C6), Cl (C2), I (C3) Iodine’s polarizability aids in Suzuki-Miyaura coupling
3-Bromo-6-chloropyridine-2-carboxylic acid 434319-41-2 Br (C3), Cl (C6), -COOH (C2) Carboxylic acid enables salt formation; improves solubility in polar solvents

Solubility and Physical Properties

  • Polar Groups : Carboxylic acid derivatives (e.g., 3-Bromo-6-chloropyridine-2-carboxylic acid) exhibit higher aqueous solubility compared to the hydrophobic ethynyl group in the target compound .
  • Methoxy vs. Nitro : Methoxy groups enhance solubility in organic solvents (e.g., DCM), while nitro groups (e.g., 2-Bromo-6-chloro-3-nitropyridine) reduce solubility due to increased molecular polarity .

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